molecular formula C14H22N2O3 B1678030 Practolol CAS No. 6673-35-4

Practolol

Cat. No.: B1678030
CAS No.: 6673-35-4
M. Wt: 266.34 g/mol
InChI Key: DURULFYMVIFBIR-UHFFFAOYSA-N
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Description

Practolol, also known by its chemical name N-{4-[2-hydroxy-3-(isopropylamino)propoxy]phenyl}acetamide, is a selective beta-1 adrenergic receptor antagonist. It was initially developed for the emergency treatment of cardiac arrhythmias. due to its severe side effects, it is no longer in clinical use .

Mechanism of Action

Target of Action

Practolol primarily targets the Beta-1 adrenergic receptor . This receptor is a type of beta-adrenergic receptor that is primarily located in the heart and vascular smooth muscle . It plays a crucial role in the regulation of heart rate, cardiac output, and blood pressure .

Mode of Action

This compound acts as a beta-adrenergic antagonist , also known as a beta-blocker . It competes with adrenergic neurotransmitters, such as catecholamines, for binding at sympathetic receptor sites . Specifically, this compound binds at beta (1)-adrenergic receptors in the heart and vascular smooth muscle . This binding inhibits the effects of the catecholamines epinephrine and norepinephrine, leading to a decrease in heart rate, cardiac output, and systolic and diastolic blood pressure .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the adrenergic signaling pathway . By binding to beta (1)-adrenergic receptors, this compound inhibits the normal sympathetic actions mediated by epinephrine . This results in a reduction of the effect of excitement or physical exertion on heart rate, force of contraction, and dilation of blood vessels .

Pharmacokinetics

It’s known that this compound is a small molecule, which typically allows for good absorption and distribution within the body

Result of Action

The molecular and cellular effects of this compound’s action primarily involve a decrease in heart rate, cardiac output, and systolic and diastolic blood pressure . By inhibiting the effects of catecholamines on beta (1)-adrenergic receptors, this compound reduces the physiological responses to excitement or physical exertion, such as increased heart rate and blood pressure .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the regulatory environment can impact the use and availability of the drug . Additionally, individual patient factors, such as the presence of other medical conditions or the use of other medications, can influence the drug’s action and effectiveness.

Preparation Methods

Practolol can be synthesized through a multi-step process. The synthesis begins with the preparation of a glycerol derivative from D-mannitol. This derivative retains optical activity as the two primary alcohol functions are differentially protected. The next step involves the displacement with sodium p-acetamidophenoxide, which is deprotonated paracetamol. The resulting compound is then deprotected with dilute acid. The primary alcohol function is selectively reacted with one molar equivalent of tosyl chloride and pyridine, followed by treatment with sodium hydroxide in dimethylsulfoxide to yield the final product .

Chemical Reactions Analysis

Practolol undergoes several types of chemical reactions:

    Oxidation: this compound can be oxidized to form various metabolites.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

Practolol has been extensively studied in various scientific fields:

Comparison with Similar Compounds

Practolol is similar to other beta-1 adrenergic receptor antagonists such as propranolol, timolol, and metoprolol. it is unique due to its severe side effects, which led to its withdrawal from clinical use. Similar compounds include:

This compound’s uniqueness lies in its specific chemical structure and the severe adverse reactions it caused, which were not observed with other beta-blockers.

Properties

IUPAC Name

N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-10(2)15-8-13(18)9-19-14-6-4-12(5-7-14)16-11(3)17/h4-7,10,13,15,18H,8-9H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DURULFYMVIFBIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0021179
Record name Practolol
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URL https://comptox.epa.gov/dashboard/DTXSID0021179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Practolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015411
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

4.90e-01 g/L
Record name Practolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015411
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Like other beta-adrenergic antagonists, practolol competes with adrenergic neurotransmitters such as catecholamines for binding at sympathetic receptor sites. Like propranolol and timolol, practolol binds at beta(1)-adrenergic receptors in the heart and vascular smooth muscle, inhibiting the effects of the catecholamines epinephrine and norepinephrine and decreasing heart rate, cardiac output, and systolic and diastolic blood pressure.
Record name Practolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01297
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CAS No.

6673-35-4
Record name Practolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6673-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Practolol [USAN:INN:BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Practolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01297
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Record name Practolol
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Record name Practolol
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Record name PRACTOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SUG9176GRW
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Record name Practolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015411
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

134-136 °C, 134 - 136 °C
Record name Practolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01297
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Practolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015411
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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